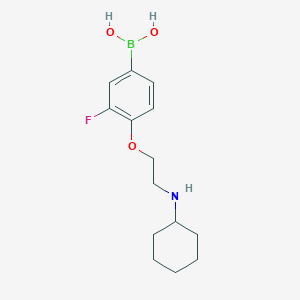

(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid

Übersicht

Beschreibung

“(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid” or Compound A is a chemical compound and a boronic acid derivative. It is commonly used in scientific experiments for its unique physical and chemical properties, as well as its potential applications in various fields of research and industry1.

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. However, it is offered by several suppliers such as Benchchem2 and Amerigo Scientific3, suggesting that it can be synthesized in a laboratory setting.Molecular Structure Analysis

The molecular formula of this compound is C14H21BFNO3, and its molecular weight is 281.134. However, the specific structural details or the 3D conformation of the molecule are not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, as a boronic acid derivative, it may participate in various chemical reactions typical of this class of compounds.Physical And Chemical Properties Analysis

This compound is noted for its unique physical and chemical properties, which make it useful in various scientific experiments1. However, the specific physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Catalytic Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Organic Chemistry .

- Application Summary : Boronic esters are valuable building blocks in organic synthesis. This research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Methods of Application : The researchers used a radical approach for the catalytic protodeboronation of alkyl boronic esters. This was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Boronic Acid-Mediated Cis-Diol Conjugation

- Scientific Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications .

- Application Summary : Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions in reversible click chemistry .

Boronic Acid-Based Dynamic Click Chemistry

- Scientific Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications .

- Application Summary : Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications. This includes the development of novel chemistries using boron to fuel emergent sciences .

Sensing Applications

- Scientific Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications .

- Application Summary : Boronic acids are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Safety And Hazards

Safety data sheets suggest that clothing contaminated by the product should be immediately removed, and the affected individual should move out of the dangerous area and consult a physician5. However, specific hazards associated with this compound are not detailed in the search results.

Zukünftige Richtungen

The future directions of research involving this compound are not specified in the search results. Given its use in scientific experiments, it is likely that future research will continue to explore its properties and potential applications1.

Eigenschaften

IUPAC Name |

[4-[2-(cyclohexylamino)ethoxy]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BFNO3/c16-13-10-11(15(18)19)6-7-14(13)20-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17-19H,1-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGHPHYLRUJODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCNC2CCCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)

![methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1434138.png)

![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)

![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)

![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)

![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1434147.png)

![2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434148.png)

![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)